3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one
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Overview
Description
3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring fused with an oxadiazole ring, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one typically involves the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes . This one-pot reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like chloroform and the addition of bases such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with varied functional groups.
Scientific Research Applications
3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. For instance, it acts as an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), which plays a crucial role in regulating metabolic pathways . The compound binds to GPBAR1, inducing the expression of target genes and modulating various physiological processes, including glucose metabolism and energy expenditure .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one.
Oxadiazole derivatives: Compounds such as 1,3,4-oxadiazole and 1,2,5-oxadiazole have similar heterocyclic structures.
Uniqueness
This compound stands out due to its dual ring system, which imparts unique chemical and biological properties. Its ability to act as a selective GPBAR1 agonist distinguishes it from other similar compounds, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C6H9N3O2/c10-6-8-5(9-11-6)4-1-2-7-3-4/h4,7H,1-3H2,(H,8,9,10) |
InChI Key |
PZPGOVDDRWCXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NOC(=O)N2 |
Origin of Product |
United States |
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